Befunolol hydrochloride
Overview
Description
Befunolol hydrochloride is a beta blocker with intrinsic sympathomimetic activity, primarily used in the management of open-angle glaucoma. It acts as a β adrenoreceptor partial agonist and was introduced in Japan in 1983 by Kakenyaku Kako Co. under the trade name Bentos .
Preparation Methods
The synthesis of befunolol hydrochloride involves several steps. The first reported synthesis in 1974 used a benzofuran derivative with epichlorohydrin and then isopropylamine to add the sidechain, which was known to produce beta blockers. The requisite intermediate was synthesized from ortho-vanillin by a condensation reaction with chloroacetone in the presence of potassium hydroxide, giving 2-acetyl-7-methoxybenzofuran, which was then demethylated using hydrobromic acid .
Chemical Reactions Analysis
Befunolol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
Befunolol hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound in the study of beta blockers and their synthesis.
Biology: It is used to study the effects of beta blockers on biological systems, particularly in the context of glaucoma.
Medicine: It is used in the treatment of open-angle glaucoma, reducing intraocular pressure by decreasing the production of aqueous humor.
Industry: It is used in the pharmaceutical industry for the production of glaucoma medications
Mechanism of Action
Befunolol hydrochloride exerts its effects by acting as a partial agonist at β adrenoreceptors. It binds to these receptors, which mediate the catecholamine-induced activation of adenylate cyclase through the action of G proteins. This receptor binding leads to a decrease in the production of aqueous humor, thereby reducing intraocular pressure .
Comparison with Similar Compounds
Befunolol hydrochloride is unique among beta blockers due to its intrinsic sympathomimetic activity. Similar compounds include:
Propranolol: A non-selective beta blocker without intrinsic sympathomimetic activity.
Timolol: Another non-selective beta blocker used in the treatment of glaucoma.
Betaxolol: A selective beta-1 blocker used in the treatment of glaucoma. This compound’s partial agonist activity distinguishes it from these other beta blockers, providing a unique profile of effects
Properties
CAS No. |
39543-79-8 |
---|---|
Molecular Formula |
C16H22ClNO4 |
Molecular Weight |
327.80 g/mol |
IUPAC Name |
1-[7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-1-benzofuran-2-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C16H21NO4.ClH/c1-10(2)17-8-13(19)9-20-14-6-4-5-12-7-15(11(3)18)21-16(12)14;/h4-7,10,13,17,19H,8-9H2,1-3H3;1H |
InChI Key |
TVVTWOGRPVJKDJ-UHFFFAOYSA-N |
SMILES |
CC(C)[NH2+]CC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O.[Cl-] |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
39552-01-7 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-acetyl-7-(2-hydroxy-3-isopropylamino)propoxybenzofuran befunolol befunolol hydrochloride Bentos BFE 60 Glauconex |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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